molecular formula C10H16N2O B12222054 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

Cat. No.: B12222054
M. Wt: 180.25 g/mol
InChI Key: DGPHZQWUPNYBMJ-UHFFFAOYSA-N
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Description

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA. This compound is characterized by the presence of tert-butyl and dimethyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol typically involves the alkylation of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with tert-butyl and dimethyl groups. The reaction conditions often involve the use of silver nitrate and ammonium persulfate as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into different pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives .

Scientific Research Applications

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is unique due to the presence of both tert-butyl and dimethyl groups on the pyrimidine ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPHZQWUPNYBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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